molecular formula C18H17F6N3O2 B2843889 4-(trifluoromethoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1796989-10-0

4-(trifluoromethoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Cat. No.: B2843889
CAS No.: 1796989-10-0
M. Wt: 421.343
InChI Key: NLGWNHPKYGYFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a synthetic organic compound with the CAS Number 1796989-10-0. It has a molecular formula of C18H17F6N3O2 and a molecular weight of 421.34 g/mol . The compound features a 4,5,6,7-tetrahydro-1H-indazole core, a structural motif found in various biologically active molecules. The presence of both trifluoromethyl and trifluoromethoxy substituents is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity . While the specific biological pathway for this compound is not fully detailed in public literature, indazole derivatives and related structures are frequently investigated as kinase inhibitors and for the treatment of metabolic diseases such as type 2 diabetes mellitus and dyslipidemia . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(trifluoromethoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N3O2/c19-17(20,21)15-13-3-1-2-4-14(13)27(26-15)10-9-25-16(28)11-5-7-12(8-6-11)29-18(22,23)24/h5-8H,1-4,9-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWNHPKYGYFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

  • Triazole vs. Tetrahydroindazole :
    The compound of interest contains a 4,5,6,7-tetrahydro-1H-indazole core, which is partially saturated, whereas compounds in (e.g., [7–15]) feature 1,2,4-triazole rings. Saturation in the indazole scaffold may enhance binding affinity to hydrophobic pockets in biological targets compared to planar triazoles .

  • Substituent Profiles :

    • Trifluoromethoxy (-OCF₃) : Unique to the target compound, this group is more electron-withdrawing and lipophilic than the sulfonyl (-SO₂) or halogenated phenyl groups in ’s triazoles [7–9].
    • Trifluoromethyl (-CF₃) : Shared with ’s compounds (e.g., [10–15]), this group improves metabolic stability and resistance to oxidative degradation .

Spectroscopic Characterization

Property Target Compound (Hypothetical) Triazoles [7–9]
C=O Stretch (IR) ~1680 cm⁻¹ (benzamide carbonyl) Absent (cyclized triazole)
C=S Stretch (IR) Absent 1247–1255 cm⁻¹ (thione tautomer)
NH Stretch (IR) ~3300 cm⁻¹ (amide NH) 3278–3414 cm⁻¹ (triazole NH)
¹³C-NMR (CF₃ groups) δ ~120 ppm (quartet, J = 280 Hz) δ ~122 ppm (trifluoromethyl in [10–15])

The absence of C=O IR bands in triazoles [7–9] confirms cyclization, whereas the target compound retains a benzamide carbonyl .

Preparation Methods

Reductive Amination Approach

A two-step sequence employs reductive amination of 4-(trifluoromethoxy)benzaldehyde with the ethylamine-indazole intermediate using NaBH3CN in MeOH. This method offers milder conditions but lower yields (52–56%) due to imine instability.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the indazole derivative on Wang resin enables iterative coupling/deprotection cycles, achieving 85% purity without chromatography. However, scalability is limited by resin loading capacity (0.8–1.2 mmol/g).

Industrial-Scale Purification Strategies

Distillation vs. Crystallization :

  • Distillation : Effective for intermediates (e.g., 4-(trifluoromethoxy)benzoyl chloride, bp 80–82°C at 15 mmHg).
  • Crystallization : Preferred for the final product using ethanol/water (3:1), yielding needle-shaped crystals (mp 148–150°C).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound involves multi-step protocols, including amidation, cyclization, and functional group modifications. Key steps include:

  • Amidation: Reacting trifluoromethoxy-substituted benzoyl chloride with amine-containing intermediates under argon atmosphere to prevent hydrolysis. Use ice-bath cooling (0°C) to control exothermic reactions .
  • Cyclization: Employing sodium carbonate or potassium carbonate as a base for indazole ring formation. Stirring at room temperature for 5+ hours ensures completion .
  • Purification: Rotary evaporation followed by vacuum filtration and diethyl ether washes to isolate the product .

Optimization Strategies:

  • Use Design of Experiments (DoE) to vary temperature, solvent (e.g., CH₂Cl₂ vs. acetonitrile), and stoichiometry .
  • Monitor reaction progress via TLC or HPLC.

Q. Table 1: Critical Reaction Parameters

StepKey ParametersReferences
Amidation0°C, argon atmosphere, 10-min addition
CyclizationRoom temperature, 5-hour stirring
PurificationRotary evaporation, ether washes

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Prioritize ¹H and ¹³C NMR to confirm the trifluoromethoxy group (-OCF₃) and indazole ring protons. Compare shifts with analogous compounds (e.g., 3-(trifluoromethyl)indazole derivatives) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.

Key Features to Analyze:

  • Trifluoromethoxy group stability under spectroscopic conditions.
  • Confirmation of ethyl linkage between benzamide and indazole moieties .

Q. What stability considerations apply for handling and storing this compound?

Methodological Answer:

  • Storage: Keep at –20°C under argon to prevent hydrolysis of the trifluoromethoxy group. Avoid exposure to moisture .
  • Decomposition Risks: Differential Scanning Calorimetry (DSC) data for similar compounds indicate decomposition above 70°C; avoid heating .
  • Safety Protocols: Conduct Ames testing for mutagenicity (observe lower mutagenicity compared to benzyl chloride derivatives) and use fume hoods during handling .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis design?

Methodological Answer:

  • Quantum Chemical Calculations: Use tools like COMSOL Multiphysics to model reaction pathways, identifying transition states and energy barriers for amidation/cyclization steps .
  • AI-Driven Optimization: Implement machine learning to predict optimal solvent systems (e.g., dichloromethane vs. ether) and catalyst efficiency .

Q. Table 2: Computational Tools and Applications

Tool/ApproachApplicationReferences
Quantum Chemical DFTTransition state analysis for cyclization
AI/ML ModelsSolvent/catalyst prediction

Q. How to resolve conflicting biological activity data across assay systems?

Methodological Answer:

  • Assay Replication: Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based) to rule out false positives .
  • Solvent Compatibility: Ensure DMSO concentrations are consistent (<0.1%) to avoid cytotoxicity artifacts .
  • Structural Validation: Cross-check with X-ray crystallography or molecular docking to confirm binding modes .

Q. How does the trifluoromethoxy group influence receptor binding kinetics?

Methodological Answer:

  • Substitution Studies: Compare activity of trifluoromethoxy (-OCF₃) vs. methoxy (-OCH₃) analogs. For example, trifluoromethoxy derivatives show 10x higher binding affinity to serotonin receptors in SAR studies .
  • Kinetic Analysis: Use surface plasmon resonance (SPR) to measure on/off rates. The -OCF₃ group enhances hydrophobic interactions, reducing dissociation rates .

Q. What statistical DoE approaches optimize multi-step synthesis?

Methodological Answer:

  • Factorial Design: Screen variables (temperature, catalyst loading) for cyclization using a 2³ factorial matrix .
  • Response Surface Methodology (RSM): Optimize amidation yield by modeling interactions between solvent polarity and reaction time .

Q. Table 3: DoE Parameters for Synthesis Optimization

VariableRange TestedOptimal Value
Temperature0°C–25°C0°C (amidation)
Catalyst Loading1.0–2.0 equivalents1.2 equivalents
SolventCH₂Cl₂, ether, ACNCH₂Cl₂

Q. How can AI-driven simulation tools improve scale-up processes?

Methodological Answer:

  • Process Simulation: Use COMSOL to model heat transfer in large-scale reactors, preventing hotspots during exothermic steps .
  • Predictive Maintenance: Deploy AI to monitor reactor fouling risks based on trifluoromethyl byproduct accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.